
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including kinases, which are involved in various cellular processes. This inhibition can lead to the disruption of cell growth and division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine have been extensively studied. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have also shown promising results, with some studies demonstrating its ability to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is its versatility. It can be used in a wide range of applications, including in vitro and in vivo studies. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Orientations Futures
There are many potential future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine. One area of interest is its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which could help to optimize its use in various applications. Finally, there is a need for more in vivo studies to determine its efficacy and safety in animal models.
Méthodes De Synthèse
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2,4,6-trifluoropyrimidine with 3,6-dihydro-1H-pyridin-1-amine in the presence of a suitable catalyst. This method yields the desired product with high purity and yield.
Applications De Recherche Scientifique
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit promising anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases.
Propriétés
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-6-9(15-7-14-8)16-4-2-1-3-5-16/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDUSKUVRBULOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

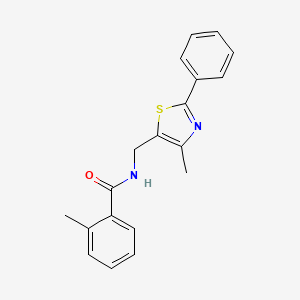
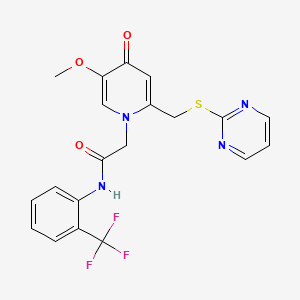
![N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2476736.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2476738.png)
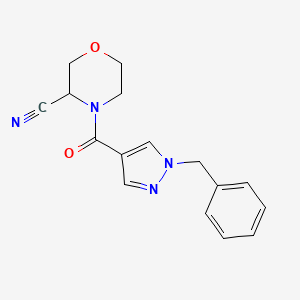
![N-(tert-butyl)-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2476740.png)
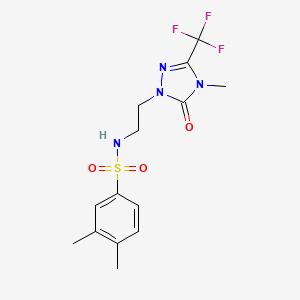
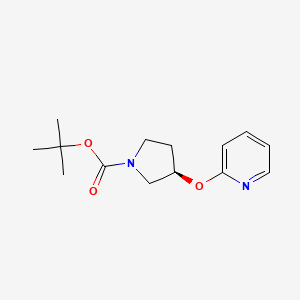
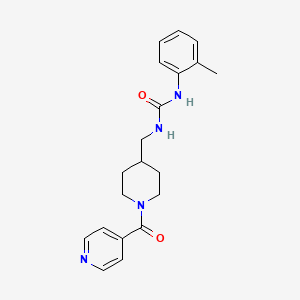
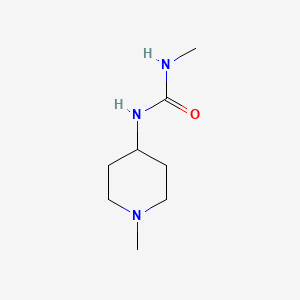
![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)
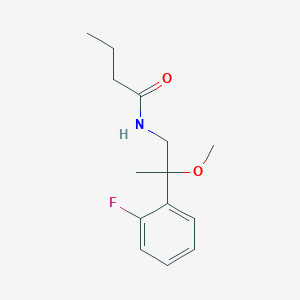
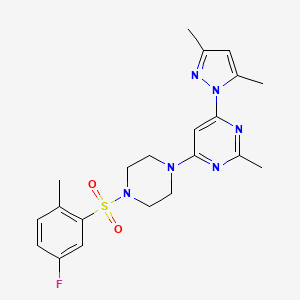
![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)